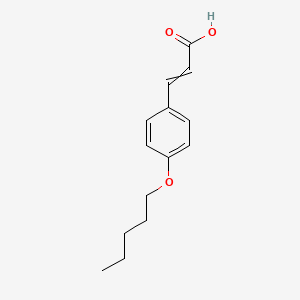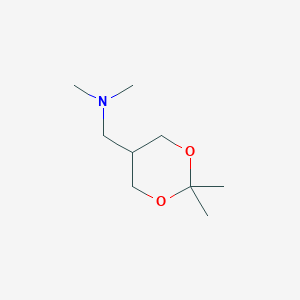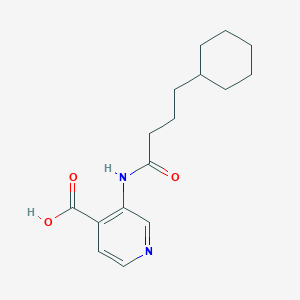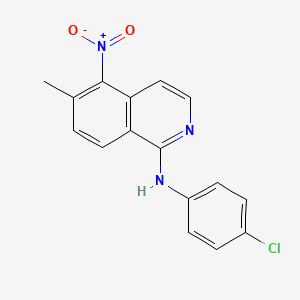
N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and anhydrous aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Amines: Reduction of the nitro group results in the formation of amines.
Hydroxylamines: Partial reduction of the nitro group can lead to hydroxylamines.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
DNA Intercalation: Intercalating into DNA strands, leading to disruption of DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: Inducing the production of reactive oxygen species, resulting in oxidative stress and cell death.
類似化合物との比較
N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: Known for their antiviral activity.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Studied for their antitubercular activity.
N-(4-chlorophenyl)maleimide: Used in Diels-Alder reactions for the synthesis of complex organic molecules.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
特性
分子式 |
C16H12ClN3O2 |
|---|---|
分子量 |
313.74 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-6-methyl-5-nitroisoquinolin-1-amine |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-2-7-14-13(15(10)20(21)22)8-9-18-16(14)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,18,19) |
InChIキー |
RIDGBLOXJGPVPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



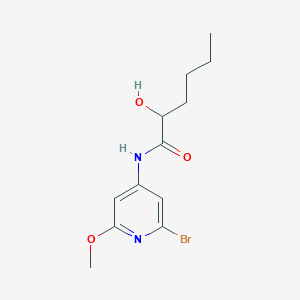
![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
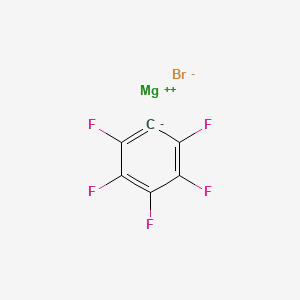
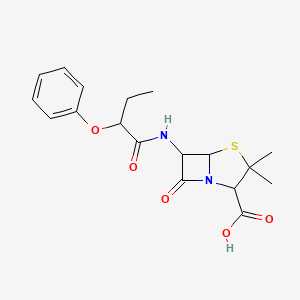
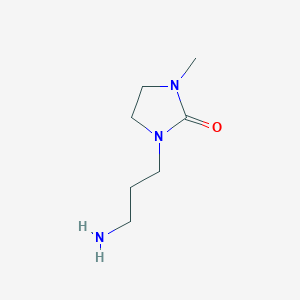
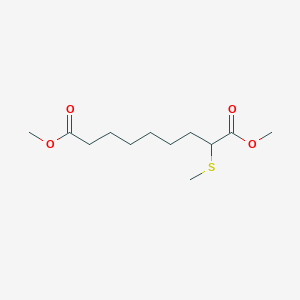
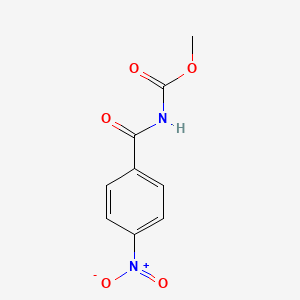
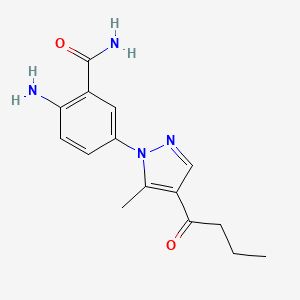
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
